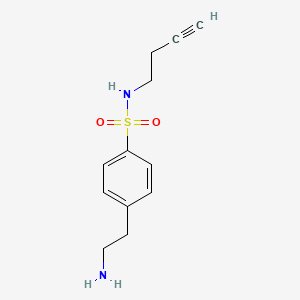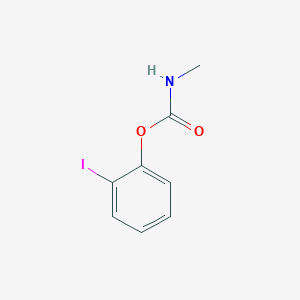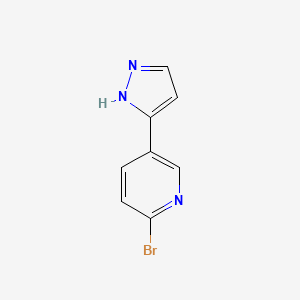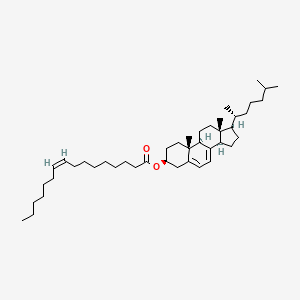
7-Dehydrocholesterol Palmitoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Dehydrocholesterol Palmitoleate is a compound that combines 7-Dehydrocholesterol, a precursor in the biosynthesis of cholesterol, with Palmitoleate, a monounsaturated fatty acid. This compound is of significant interest due to its potential roles in various biological processes and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Palmitoleate typically involves the esterification of 7-Dehydrocholesterol with Palmitoleic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the biosynthetic pathways and optimizing fermentation conditions, high yields of 7-Dehydrocholesterol can be achieved, which can then be esterified with Palmitoleic acid .
Chemical Reactions Analysis
Types of Reactions: 7-Dehydrocholesterol Palmitoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in both 7-Dehydrocholesterol and Palmitoleate can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: Functional groups on the sterol ring or fatty acid chain can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Various nucleophiles can be used in the presence of catalysts like Lewis acids.
Major Products: The major products of these reactions include hydroxylated derivatives, saturated sterols, and substituted fatty acid esters, depending on the specific reaction conditions .
Scientific Research Applications
7-Dehydrocholesterol Palmitoleate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study sterol and fatty acid interactions.
Biology: It plays a role in studying membrane fluidity and integrity due to its incorporation into lipid bilayers.
Mechanism of Action
The mechanism of action of 7-Dehydrocholesterol Palmitoleate involves its incorporation into cellular membranes, where it influences membrane fluidity and integrity. It also acts as a lipid-soluble antioxidant, protecting cells from oxidative stress and ferroptosis by reducing lipid peroxyl radicals . The molecular targets include enzymes involved in cholesterol biosynthesis and pathways regulating lipid metabolism.
Comparison with Similar Compounds
7-Dehydrocholesterol: A precursor in cholesterol biosynthesis, similar in structure but lacking the fatty acid ester.
Palmitoleic Acid: A monounsaturated fatty acid, similar in function but not esterified to a sterol.
Cholesterol: The end product of the biosynthesis pathway, differing in its fully saturated sterol ring.
Uniqueness: 7-Dehydrocholesterol Palmitoleate is unique due to its combined properties of both a sterol and a fatty acid, allowing it to participate in diverse biological processes and offering potential therapeutic benefits not seen in its individual components .
Properties
Molecular Formula |
C43H72O2 |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C43H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24-25,33-34,36,38-40H,7-11,14-23,26-32H2,1-6H3/b13-12-/t34-,36+,38-,39+,40+,42+,43-/m1/s1 |
InChI Key |
FORDEKNNNFLOGX-QEUACJNYSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
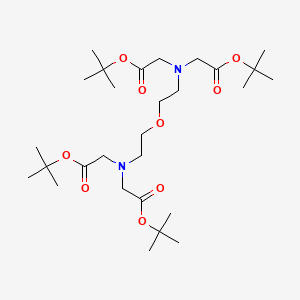
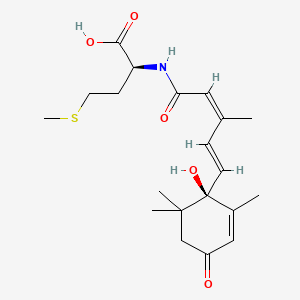
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
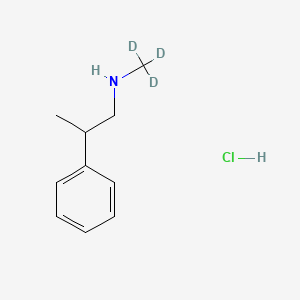
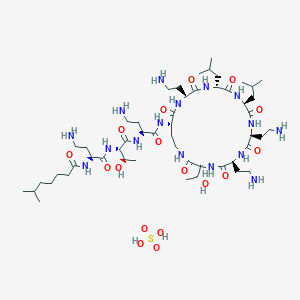
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)

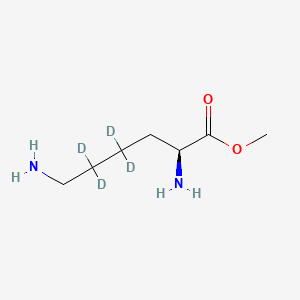

![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)
